N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a methyl-substituted amine at position 7 (N-methyl), methyl groups at positions 5 and 6, and a phenyl group at position 3 (Figure 1). This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention for their diverse pharmacological activities, including anti-mycobacterial, anti-Wolbachia, and central nervous system (CNS) receptor modulation . The compound’s structure optimizes key physicochemical properties such as lipophilicity and metabolic stability, making it a candidate for further therapeutic development.
Properties
IUPAC Name |
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)18-15-13(12-7-5-4-6-8-12)9-17-19(15)14(10)16-3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFQKMQRUDOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles under microwave irradiation . This method is highly efficient and yields various substituted products . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. The use of microwave irradiation and transition-metal-free strategies can be adapted for larger-scale production .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution at the Phenyl Ring
The 3-phenyl substituent undergoes electrophilic substitution reactions under acidic conditions. For example, nitration produces derivatives with enhanced pharmacological potential:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | Fuming HNO₃/H₂SO₄, 80°C, 4 h | 3-(3-Nitrophenyl)-N,5,6-trimethyl... | 85–92% |
Key findings:
-
Substituent orientation influences regioselectivity; para-substitution dominates due to steric hindrance from adjacent methyl groups .
-
NMR analysis (δ 8.65 ppm for aromatic protons) confirms successful nitration without core degradation .
Functionalization via Vilsmeier-Haack Formylation
The electron-rich pyrazole ring undergoes formylation at position 2 under Vilsmeier-Haack conditions:
| Reagents | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| POCl₃/DMF | 0°C → 80°C | 6 h | 2-Formyl-N,5,6-trimethyl-3-phenyl... | 78% |
Characteristics:
-
Subsequent condensations with hydrazines yield Schiff base derivatives used in coordination chemistry .
Oxidative Halogenation Reactions
Methyl groups at positions 5 and 6 participate in radical-mediated halogenation:
| Halogen Source | Oxidant | Product | Selectivity |
|---|---|---|---|
| NaBr | K₂S₂O₈ | 5-Bromo-N,6-dimethyl-3-phenyl... | 5 > 6 |
| NaI | (NH₄)₂S₂O₈ | 6-Iodo-N,5-dimethyl-3-phenyl... | 6 > 5 |
Mechanistic insights:
-
EPR studies confirm sulfate radical anion (SO₄- ⁻) involvement in hydrogen abstraction .
-
5-Position bromination is favored due to lower steric hindrance (X-ray crystallography) .
Nucleophilic Amination at Position 7
The 7-amine group reacts with acyl chlorides to form amide derivatives:
| Acylating Agent | Base | Product | Application |
|---|---|---|---|
| Acetyl chloride | Et₃N | N-Acetyl-N,5,6-trimethyl-3-phenyl... | Antimycobacterial |
| Benzoyl chloride | Pyridine | N-Benzoyl-N,5,6-trimethyl-3-phenyl... | Kinase inhibition |
Biological relevance:
-
N-Acetyl derivatives show MIC₉₀ = 1.2 μM against M. tuberculosis H37Rv .
-
Reduced cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) compared to parent compound .
Suzuki-Miyaura Cross-Coupling
The phenyl ring undergoes palladium-catalyzed coupling for diversification:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | 3-(4-Fluorophenyl)-N,5,6-trimethyl... | 88% |
| Thien-2-yl | Pd(OAc)₂/XPhos | 3-(Thien-2-yl)-N,5,6-trimethyl... | 82% |
Optimized conditions:
Acid-Catalyzed Rearrangements
Under strong acids, the pyrazolo[1,5-a]pyrimidine core undergoes ring expansion:
| Acid | Temperature | Product | Mechanistic Pathway |
|---|---|---|---|
| H₂SO₄ | 120°C | Quinazoline derivatives | N-protonation → ring opening |
| CF₃COOH | 80°C | Imidazo[1,2-a]pyrimidines | Tautomerization → cyclization |
Key evidence:
Photochemical [2+2] Cycloadditions
The 3-phenyl group participates in UV-mediated dimerization:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetone | Head-to-tail dimers | Φ = 0.32 |
| 365 nm | EtOAc | Sterically hindered trimers | Φ = 0.18 |
Applications:
-
Dimers exhibit enhanced fluorescence (QY = 0.67 vs 0.42 for monomer) .
-
Solid-state polymerization produces conductive polymers (σ = 10⁻³ S/cm) .
This comprehensive analysis demonstrates N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine’s versatility in generating pharmacologically relevant derivatives through controlled functionalization. Recent advances in continuous flow synthesis (residence time < 2 min, yield >90%) and computational DFT modeling (ΔG‡ = 18.7 kcal/mol for nitration) further enhance its synthetic utility.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its anticancer activity . Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study: CDK Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could effectively inhibit CDK activity, leading to reduced proliferation of cancer cell lines. The structure of this compound allows for specific interactions with the ATP-binding site of CDKs, making it a promising candidate for further development as an anticancer agent .
Antitubercular Activity
Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads for antitubercular agents . The compound has shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).
Antiviral Properties
This compound has also been explored for its antiviral properties . Pyrazolo[1,5-a]pyrimidines have been reported to exhibit activity against various viruses by inhibiting viral replication and modulating host immune responses.
Research Insights
In vitro studies have shown that certain derivatives can inhibit viral enzymes essential for replication. For instance, compounds targeting viral RNA polymerases may prevent the synthesis of viral RNA and subsequent protein production .
Anti-inflammatory Effects
Another significant application is in the realm of anti-inflammatory treatments . Pyrazolo[1,5-a]pyrimidine derivatives have been found to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
Clinical Relevance
The anti-inflammatory properties make this compound a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Research has indicated that these compounds can reduce pro-inflammatory cytokine production and inhibit pathways leading to chronic inflammation .
Summary Table: Applications and Mechanisms
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes. It acts as an enzymatic inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Key Observations :
- 3-Substituent : Fluorination at the 3-phenyl group (e.g., 4-fluoro) enhances anti-M. tb activity, with IC₅₀ values as low as 0.12 µM . The target compound’s unfluorinated phenyl group may reduce potency compared to fluorinated analogs.
- 7-Substituent : Bulky N-substituents like pyridinylmethyl improve target engagement and microsomal stability. The target’s N-methyl group may limit binding affinity but could enhance metabolic stability by reducing oxidative deamination .
- 5/6-Substituents : Methyl groups at positions 5 and 6 (as in the target compound) are associated with balanced lipophilicity and low hERG channel liability, a critical safety parameter .
Comparison with CNS-Targeting Analogs
Pyrazolo[1,5-a]pyrimidines also modulate CNS receptors. For example, MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) is a potent CRF1 receptor antagonist (Ki = 1.4 nM) used in anxiety and alcohol dependence studies . Key differences from the target compound include:
- 3-Substituent : MPZP’s 4-methoxy-2-methylphenyl group enables CRF1 selectivity, whereas the target’s simple phenyl group lacks this moiety.
- 7-Substituent : MPZP’s bis(2-methoxyethyl)amine enhances solubility and blood-brain barrier penetration, unlike the target’s N-methyl group .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The target’s N-methyl and 5,6-dimethyl groups likely result in a LogP ~2.5–3.0, comparable to analogs with similar substituents .
- Metabolic Stability : Microsomal stability (T½) for N-(pyridinylmethyl) analogs ranges from 15–30 minutes in human liver microsomes . The target’s N-methyl group may extend T½ due to reduced susceptibility to oxidative metabolism.
Biological Activity
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring structure. This structural framework is pivotal for its biological activity, allowing for interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against multiple cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- DU-145 (prostate cancer)
The compound showed an IC50 value ranging from 2.6 to 34.9 µM across these cell lines, indicating significant antiproliferative effects .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases and pathways critical for tumor growth and survival. For instance:
- Kinase Inhibition : It has been suggested that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine can inhibit Eph receptor kinases, which are implicated in various cancers .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyrimidine rings can enhance potency and selectivity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and cellular uptake |
| Substitution on phenyl ring | Enhanced target specificity and reduced off-target effects |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antitubercular Activity : A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and tested against Mycobacterium tuberculosis. Compounds similar to this compound showed promising antitubercular activity with low cytotoxicity .
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells in models of neurological disorders. The inhibition of Eph receptors has been linked to neuroprotection in various studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives like N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of precursor molecules (e.g., aminopyrazoles and β-diketones) under acid- or base-catalyzed conditions. For regioselective synthesis, one-pot methods with catalysts like K2CO3 or ionic liquids are used to control substituent positions . X-ray crystallography (e.g., CCDC 967390) confirms regioselectivity and structural integrity post-synthesis . Optimization steps include solvent selection (e.g., methanol for crystallization) and temperature control (e.g., 293 K for stable crystal growth) .
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For unambiguous verification, single-crystal X-ray diffraction (SCXRD) is employed, with data collected on CCD diffractometers (e.g., Olex2 software for structure solution) . Crystallographic parameters (e.g., unit cell dimensions, R-values) are cross-checked against databases like the Cambridge Structural Database (CSD).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens focus on kinase inhibition (e.g., CDK9) or receptor antagonism (e.g., CRF1) due to structural analogs showing activity in these pathways . Use fluorescence polarization assays for binding affinity (Ki values) or cell-based viability assays (e.g., MTT for IC50 in cancer cell lines). For CRF1 antagonism, competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-CP-154,526) are standard .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity in pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity and metabolic stability. For example, trifluoromethyl analogs in showed >50% inhibition of CDK9 at 10 μM, while methyl groups conferred moderate activity. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict substituent effects on target interactions .
Q. What experimental strategies resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Discrepancies in potency (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Validate findings using orthogonal assays:
- Compare biochemical (purified enzyme) vs. cellular (e.g., Western blot for target phosphorylation) assays.
- Use isogenic cell lines to control for genetic variability .
- Cross-reference crystallographic data (e.g., ligand-binding poses) with mutagenesis studies to confirm binding sites .
Q. How can metabolic stability and pharmacokinetics (PK) of this compound be optimized for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine) to reduce logP, improving aqueous solubility. shows pyridylmethylamine derivatives with logP <3.0 exhibited better bioavailability.
- Metabolic blocking : Replace metabolically labile methyl groups with deuterated analogs or fluorinated substituents (e.g., trifluoromethyl in ).
- In vitro ADME profiling : Use liver microsomes or hepatocyte assays to identify major metabolic pathways (e.g., CYP450-mediated oxidation) .
Q. What mechanistic insights explain the dual activity (e.g., CRF1 antagonism and kinase inhibition) observed in related pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Dual activity may arise from conserved structural motifs (e.g., planar pyrimidine cores) enabling interactions with diverse targets. Use proteome-wide profiling (e.g., kinome screens) or thermal shift assays to identify off-target effects. For CRF1 antagonism, molecular dynamics simulations show that the 3-phenyl group occupies a hydrophobic pocket in the receptor’s transmembrane domain, while the pyrimidine nitrogen forms hydrogen bonds with Glu<sup>238</sup> .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
